Cis Amide Isomer Elimination vs. Unsubstituted Proline
In N-acetyl, N′-methylamide model peptides, unsubstituted proline (Ac-Pro-NHMe) exhibits 15–25% cis peptide bond isomer population in aqueous solution and 15–20% in chloroform [1]. In Ac-2-methylproline-NHMe (Ac-2-MePro-NHMe), no cis isomer is detected in any solvent system tested [1]. This elimination of cis amide isomerism is attributed to steric repulsion between the α-methyl group and the acetyl methyl moiety [1].
| Evidence Dimension | Cis peptide bond isomer population |
|---|---|
| Target Compound Data | 0% (no cis isomer detected in any solvent) |
| Comparator Or Baseline | Ac-Pro-NHMe: 15–25% cis in water, 15–20% cis in chloroform |
| Quantified Difference | Complete elimination (15–25 percentage point reduction to zero) |
| Conditions | N-acetyl, N′-methylamide model peptides; solvents: water, chloroform, acetonitrile, carbon tetrachloride; NMR conformational analysis |
Why This Matters
Cis amide isomerism in unsubstituted proline introduces conformational heterogeneity that complicates peptide structure determination and can reduce biological target engagement specificity; procurement of 1-Fmoc-2-methyl-DL-proline enables synthesis of peptides with conformationally homogeneous backbones.
- [1] Delaney, N.G.; Madison, V. Novel conformational distributions of methyl proline peptides. Journal of the American Chemical Society 1982, 104(24), 6635-6646. View Source
